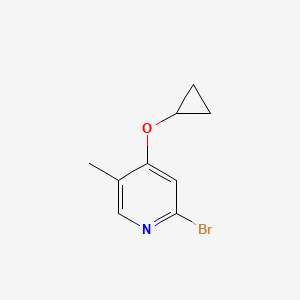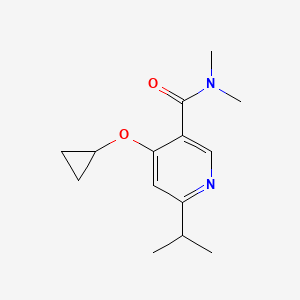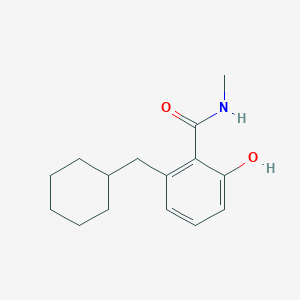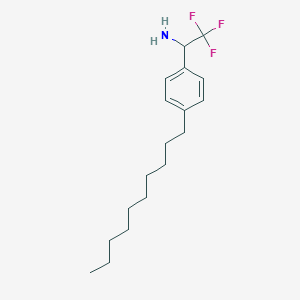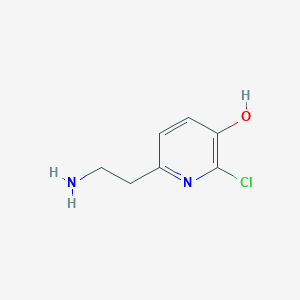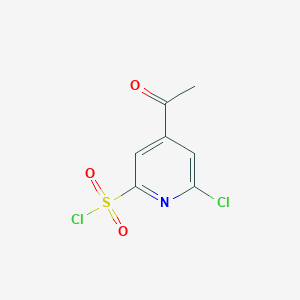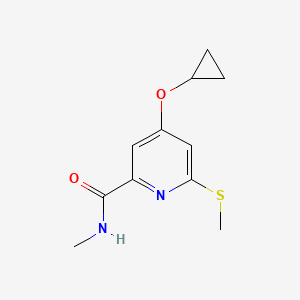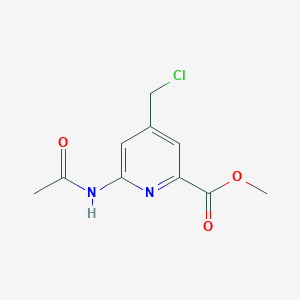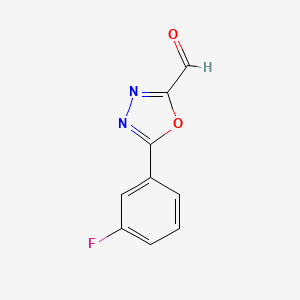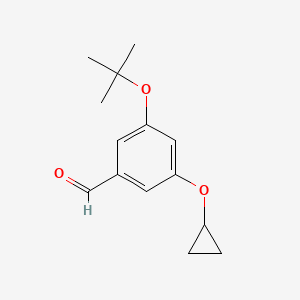
3-Tert-butoxy-5-cyclopropoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-5-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzaldehyde core. This compound is used primarily in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxybenzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a benzaldehyde derivative with tert-butyl and cyclopropyl groups. The reaction conditions often include the use of strong bases such as potassium tert-butoxide (KOt-Bu) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxy-5-cyclopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butoxybenzaldehyde: Lacks the cyclopropoxy group.
5-Cyclopropoxybenzaldehyde: Lacks the tert-butoxy group.
3-Tert-butyl-5-cyclopropylbenzaldehyde: Contains tert-butyl and cyclopropyl groups instead of tert-butoxy and cyclopropoxy groups.
Uniqueness
3-Tert-butoxy-5-cyclopropoxybenzaldehyde is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which can influence its chemical reactivity and interactions with other molecules. This dual substitution pattern can provide distinct properties compared to similar compounds .
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13-7-10(9-15)6-12(8-13)16-11-4-5-11/h6-9,11H,4-5H2,1-3H3 |
Clave InChI |
WSURHJQZSGBCMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


